

"mass spectrometry fragmentation pattern of 3,5-bis(bromomethyl)toluene"

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Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)-5-methylbenzene

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-bis(bromomethyl)toluene

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric conditions is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-bis(bromomethyl)toluene. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the fragmentation pathway described herein is a predictive model based on established principles of mass spectrometry and the known fragmentation of analogous chemical structures, such as benzyl bromide and other alkyl halides.

Molecular Structure and Properties

- IUPAC Name: **1,3-bis(bromomethyl)-5-methylbenzene**
- Molecular Formula: C₉H₁₀Br₂[\[1\]](#)[\[2\]](#)
- Monoisotopic Mass: 275.91493 Da[\[1\]](#)
- Average Molecular Weight: 277.98 g/mol [\[1\]](#)[\[2\]](#)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of 3,5-bis(bromomethyl)toluene is anticipated to proceed through a series of characteristic steps involving the loss of bromine radicals, benzylic cleavage, and rearrangements to form stable carbocations. Aromatic systems, like the toluene backbone, tend to produce a relatively stable molecular ion.^[3]

The proposed fragmentation cascade is initiated by the removal of an electron from the molecule to form the molecular ion ($M^{+}\cdot$). The primary fragmentation pathways are expected to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule, and benzylic cleavages that lead to the formation of resonance-stabilized cations.

A key fragmentation pathway for compounds containing a benzyl bromide moiety is the loss of a bromine radical to form a benzyl cation, which can then rearrange to the highly stable tropyl cation.^{[4][5]}

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the EI-MS of 3,5-bis(bromomethyl)toluene.

m/z (Predicted)	Proposed Ion Structure	Formula	Notes on Fragmentation
276/278/280	$[\text{C}_9\text{H}_{10}\text{Br}_2]^{+}$	$\text{C}_9\text{H}_{10}\text{Br}_2$	Molecular ion (M^{+}) peak cluster due to bromine isotopes (^{79}Br and ^{81}Br).
197/199	$[\text{C}_9\text{H}_{10}\text{Br}]^{+}$	$\text{C}_9\text{H}_{10}\text{Br}$	Loss of a bromine radical ($\cdot\text{Br}$) from the molecular ion.
118	$[\text{C}_9\text{H}_{10}]^{+}$	C_9H_{10}	Loss of a second bromine radical from the $[\text{M-Br}]^{+}$ ion.
91	$[\text{C}_7\text{H}_7]^{+}$	C_7H_7	Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed via benzylic cleavage and rearrangement. [4] [5]

Experimental Protocols

While a specific experimental protocol for 3,5-bis(bromomethyl)toluene is not available, a general methodology for obtaining an EI-mass spectrum of a solid, thermally stable organic compound is provided below.

Instrumentation:

- A high-resolution mass spectrometer equipped with an electron ionization source.

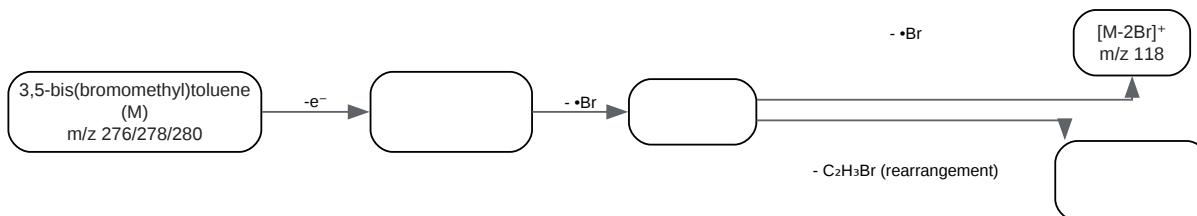
Methodology:

- **Sample Preparation:** A small amount of solid 3,5-bis(bromomethyl)toluene is introduced into a capillary tube.

- Sample Introduction: The sample is introduced into the mass spectrometer's ion source via a direct insertion probe.
- Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of the Fragmentation Pathway

The logical flow of the predicted fragmentation cascade of 3,5-bis(bromomethyl)toluene is illustrated in the following diagram.



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Caption: Predicted EI-MS fragmentation pathway of 3,5-bis(bromomethyl)toluene.

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